N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
The compound N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic hybrid molecule featuring a thieno[3,4-c]pyrazol core modified with a sulfone (5,5-dioxido) group and linked to a chromene carboxamide moiety.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-13-7-8-19(14(2)9-13)26-21(17-11-32(29,30)12-18(17)25-26)24-22(27)16-10-15-5-3-4-6-20(15)31-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEQYDUKAVRTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, which have been the focus of various research studies. This article reviews the biological activity of this compound, summarizing relevant findings from scientific literature, including its mechanisms of action, therapeutic potentials, and comparative efficacy against other compounds.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C20H18N3O4S |
| Molecular Weight | 398.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6226-58-0 |
Structural Features
The compound features a thieno[3,4-c]pyrazole core and a chromene moiety, which are known for their biological activities. The presence of multiple functional groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazoles have shown varying degrees of activity against bacteria and fungi. In one study, a related compound demonstrated an inhibitory effect on bacterial growth comparable to standard antibiotics like ciprofloxacin and ketoconazole .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pathways associated with inflammation. For example, compounds structurally similar to the target molecule exhibited up to 70% inhibition of inflammatory markers in cell cultures .
Anticancer Potential
The anticancer activity of related thieno[3,4-c]pyrazole derivatives has been documented extensively. A study reported that certain derivatives displayed IC50 values below 10 µM against various cancer cell lines, indicating potent anticancer activity . Furthermore, molecular docking studies suggested that these compounds may inhibit key enzymes involved in cancer progression.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific proteins or enzymes involved in inflammation and cancer pathways. For example, molecular docking studies have suggested binding interactions with cyclooxygenase (COX) enzymes and other targets involved in cellular signaling pathways .
Case Studies
-
Study on Antimicrobial Activity
- Objective: To evaluate the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives.
- Findings: The tested compounds showed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 50 µg/mL.
-
Anti-inflammatory Evaluation
- Objective: To assess the anti-inflammatory potential using cell line models.
- Results: The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) with an efficacy comparable to ibuprofen at equivalent doses.
-
Anticancer Activity Assessment
- Objective: To investigate the anticancer properties in vitro.
- Outcome: The compound showed selective cytotoxicity towards cancer cells (IC50 = 8 µM) while exhibiting minimal toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares functional groups with several synthesized derivatives in the evidence, enabling comparative analysis:
¹Hypothetical formula based on nomenclature.
Key Observations:
- The sulfone group in the target and increases polarity, which may enhance aqueous solubility relative to non-sulfone analogs.
- Chromene vs. Other Moieties: The chromene carboxamide in the target introduces a fused aromatic system absent in analogs like 3c (pyrazole) or 11b (thiazolo-pyrimidine). Chromenes are known for fluorescence and kinase-inhibitory activity, suggesting unique applications .
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
Theoretical Considerations
- Electronic Effects: The 2,4-dimethylphenyl group donates electrons via methyl substituents, stabilizing the pyrazole ring. This contrasts with chloro or cyano groups in 3a–3e , which withdraw electrons and may reduce ring stability.
- Solubility and Bioavailability :
- The sulfone and chromene groups in the target likely reduce logP compared to purely aromatic analogs (e.g., 3c), balancing lipophilicity and solubility for drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
